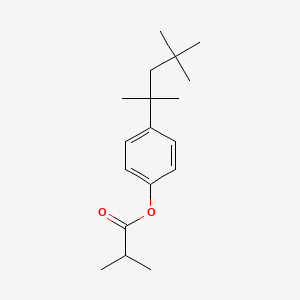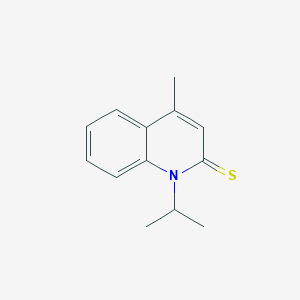
1-Isopropyl-4-methylquinoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) is a chemical compound known for its unique structure and properties It is a derivative of carbostyril, which is a heterocyclic compound containing a benzene ring fused to a pyridone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) typically involves the following steps:
Starting Materials: The synthesis begins with carbostyril as the core structure.
Isopropylation: Introduction of the isopropyl group is achieved through alkylation reactions using isopropyl halides under basic conditions.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction progress.
Purification: Purification steps such as recrystallization or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydrocarbon derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) can be compared with other carbostyril derivatives, such as:
Carbostyril: The parent compound with a simpler structure.
1-Isopropylcarbostyril: Lacks the methylthio group, resulting in different reactivity and applications.
4-Methylthiocarbostyril:
The unique combination of isopropyl and methylthio groups in Carbostyril,1-isopropyl-4-methylthio-(7ci,8ci) distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
CAS No. |
2540-19-4 |
|---|---|
Molecular Formula |
C13H15NS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
4-methyl-1-propan-2-ylquinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3 |
InChI Key |
YIXMZTHITGRMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N(C2=CC=CC=C12)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


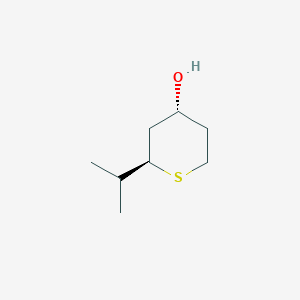
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)

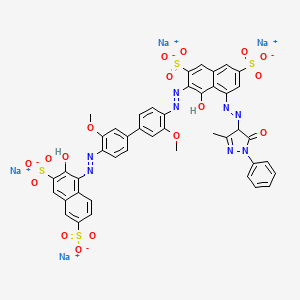
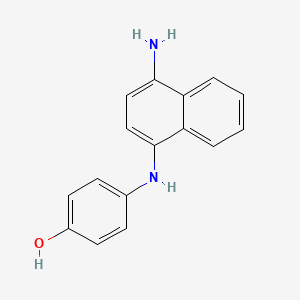
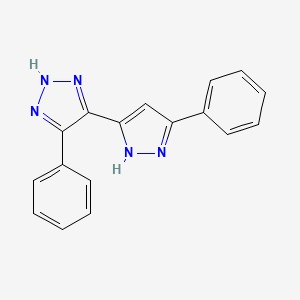
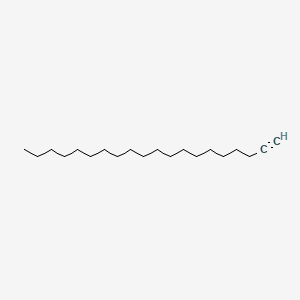
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)

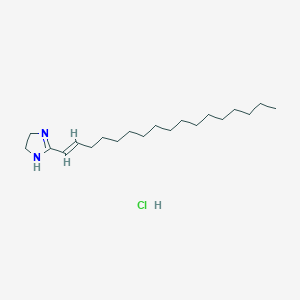
![((1R,5S)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-3-en-3-yl)boronic acid pinacol ester](/img/structure/B13799946.png)
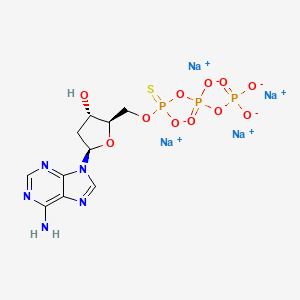
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
